molecular formula C42H53Fe2NP2 B12060301 ChenPhos

ChenPhos

Cat. No.: B12060301
M. Wt: 745.5 g/mol
InChI Key: VVRMQHFYVHGFHX-OOGDEREYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: ChenPhos is typically synthesized through a series of reactions involving the formation of phosphine ligands. The synthetic route often includes the use of dicyclohexylphosphine as a key reagent. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, ensuring that the ligand can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions: ChenPhos primarily undergoes hydrogenation reactions, where it acts as a ligand in metal-catalyzed processes. The compound is particularly effective in the enantioselective hydrogenation of α-aryloxy and α-alkoxy-substituted α, β-unsaturated carboxylic acids .

Common Reagents and Conditions: The hydrogenation reactions involving this compound typically use rhodium or iridium complexes as catalysts. The reactions are carried out under mild conditions, often in the presence of solvents like trifluoroethanol (CF3CH2OH) .

Major Products: The major products formed from these reactions are enantiomerically pure α-oxy-functionalized carboxylic acids. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C42H53Fe2NP2

Molecular Weight

745.5 g/mol

InChI

InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/t16-,22?;;;;/m1..../s1

InChI Key

VVRMQHFYVHGFHX-OOGDEREYSA-N

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe]

Origin of Product

United States

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